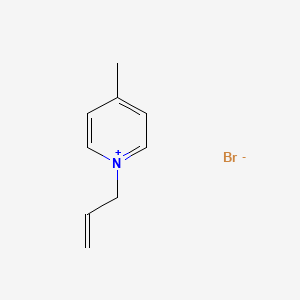![molecular formula C8H9NOS B13901243 Ethanone, 1-[6-(methylthio)-3-pyridinyl]- CAS No. 828276-48-8](/img/structure/B13901243.png)
Ethanone, 1-[6-(methylthio)-3-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is an organic compound with the molecular formula C15H15NOS. It is known for its unique structure, which includes a pyridine ring substituted with a methylthio group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- involves several steps. One common method includes the reaction of 4-(methylthio)benzyl chloride with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile. This intermediate is then condensed with a 6-methylnicotinic ester to yield 3-2-(4-methylthio)phenyl)-2-cyanoacetylpyridine. Subsequent hydrolysis and decarboxylation under acidic conditions produce 3-2-(4-methylthio)phenyl)acetylpyridine, which is finally oxidized to form the target compound .
Industrial Production Methods
Industrial production of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly COX-2 inhibitors.
Industry: Utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to various biological effects. For example, as an intermediate in the synthesis of COX-2 inhibitors, it plays a role in reducing inflammation by blocking the cyclooxygenase-2 enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Methylpyridin-3-yl)-2-(4-methylthio)phenyl)ethanone
- 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
Uniqueness
Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various pharmaceuticals sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
828276-48-8 |
|---|---|
Molekularformel |
C8H9NOS |
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
1-(6-methylsulfanylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3 |
InChI-Schlüssel |
LNQOQKWARJEFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)


![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)

